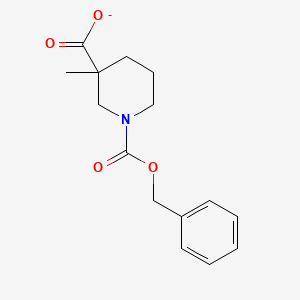

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester

CAS No.:

Cat. No.: VC16584873

Molecular Formula: C15H18NO4-

Molecular Weight: 276.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18NO4- |

|---|---|

| Molecular Weight | 276.31 g/mol |

| IUPAC Name | 3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1 |

| Standard InChI Key | VTRVUNGMWPPWGP-UHFFFAOYSA-M |

| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The compound’s systematic name, 1,3-piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester, reflects its piperidine backbone substituted with two carboxylic acid groups. The 3-methyl group and 1-(phenylmethyl) ester modification confer distinct steric and electronic properties. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol .

Structural Features

-

Piperidine core: A six-membered saturated ring containing one nitrogen atom.

-

Carboxylic acid groups: Positioned at the 1- and 3-positions, with the 3-carboxylic acid methylated.

-

Benzyl ester: The 1-carboxylic acid is esterified with a phenylmethyl group, enhancing lipophilicity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of piperidine:

-

Methylation: Introduction of the methyl group at the 3-position using methyl halides under basic conditions.

-

Esterification: Reaction of the 1-carboxylic acid with benzyl alcohol in the presence of a catalyst (e.g., H₂SO₄).

-

Purification: Chromatographic techniques isolate the target compound .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | 80 | 65–70 |

| Esterification | BnOH, H₂SO₄ | 110 | 75–80 |

Challenges in Synthesis

-

Steric hindrance: The 3-methyl group complicates subsequent reactions at adjacent positions.

-

Ester hydrolysis: Sensitivity to acidic or basic conditions necessitates careful pH control .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water due to the benzyl ester .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous environments.

Spectroscopic Data

-

IR spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (carboxylic acid C=O).

-

NMR (¹H): δ 7.3–7.5 (aryl protons), δ 3.7 (ester OCH₂), δ 2.4 (piperidine CH₂) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing neurological agents targeting GABA receptors, leveraging its ability to cross the blood-brain barrier .

Organocatalysis

Its rigid piperidine framework facilitates asymmetric catalysis in ketone reductions, achieving enantiomeric excesses >90% .

Future Research Directions

-

Pharmacological profiling: Evaluate binding affinity for neurotransmitter receptors.

-

Green synthesis: Develop catalytic methods to reduce waste and improve yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume